10-Fold Enhanced Antileukemic Activity Against U937 Cells vs. SAHA
In a head-to-head comparison within the same study, 4-Iodo-SAHA demonstrates a 10-fold improvement in antiproliferative activity against the U937 leukemia cell line compared to the parent compound SAHA. The EC50 for 4-Iodo-SAHA was determined to be 0.12 µM, whereas SAHA exhibited an EC50 of 1.2 µM [1]. This differential activity is not observed across all cell types; the same study reports comparable potency between 4-Iodo-SAHA and SAHA in solid tumor-derived lines SK-BR-3 and HT29 [1].
| Evidence Dimension | Antiproliferative activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.12 µM |
| Comparator Or Baseline | SAHA: EC50 = 1.2 µM |
| Quantified Difference | 10-fold more potent (0.12 µM vs 1.2 µM) |
| Conditions | U937 human leukemia cell line; cell viability/proliferation assay; incubation conditions as described in Salmi-Smail et al. 2010 |
Why This Matters
This cell-type-specific potency advantage provides a procurement rationale for investigators focused on leukemia or hematologic malignancy models where SAHA would be less effective.
- [1] Salmi-Smail C, Fabre A, Dequiedt F, et al. Modified cap group suberoylanilide hydroxamic acid histone deacetylase inhibitor derivatives reveal improved selective antileukemic activity. J Med Chem. 2010 Apr 22;53(8):3038-47. doi:10.1021/jm901358y. View Source
